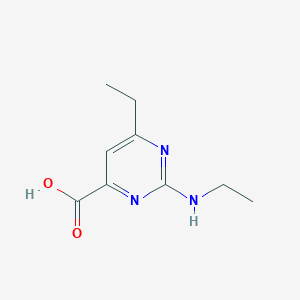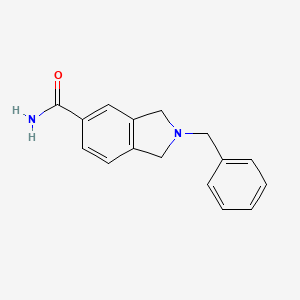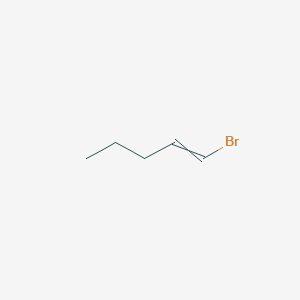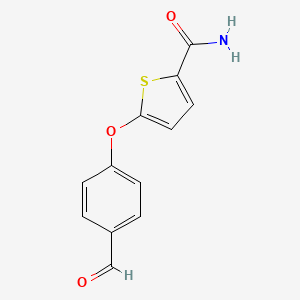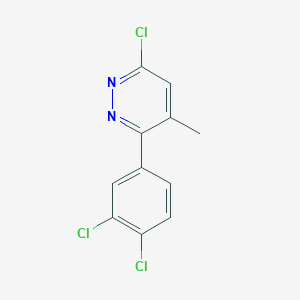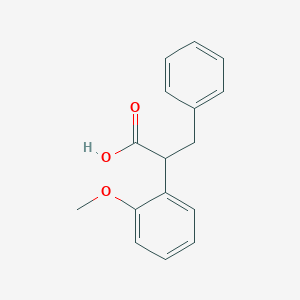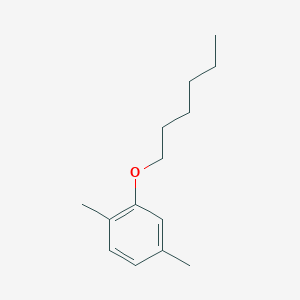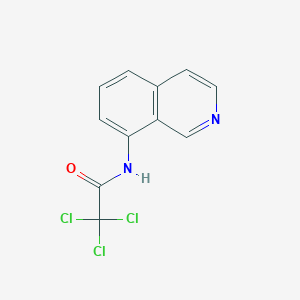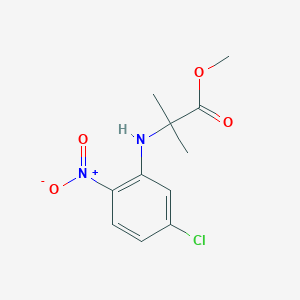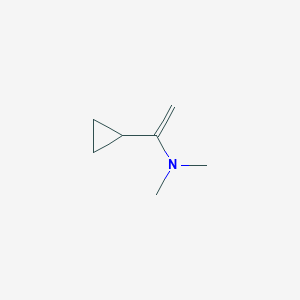
(1-Cyclopropylvinyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropylvinyl)dimethylamine is an organic compound characterized by a cyclopropyl group attached to a vinyl group, which is further bonded to a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylvinyl)dimethylamine typically involves the reaction of cyclopropyl derivatives with vinyl and dimethylamine groups. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Catalysts and advanced reaction setups are employed to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclopropylvinyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(1-Cyclopropylvinyl)dimethylamine has several applications in scientific research:
Wirkmechanismus
The mechanism by which (1-Cyclopropylvinyl)dimethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group imposes conformational rigidity, which can enhance binding affinity and specificity to target molecules. The vinyl and dimethylamine groups contribute to the compound’s reactivity and ability to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the vinyl group, making it less versatile in certain reactions.
Vinylamine: Contains the vinyl group but lacks the cyclopropyl group, resulting in different reactivity and applications.
Dimethylamine: A simpler amine without the cyclopropyl and vinyl groups, used in a wide range of industrial applications.
Uniqueness
(1-Cyclopropylvinyl)dimethylamine is unique due to the combination of the cyclopropyl, vinyl, and dimethylamine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
1-cyclopropyl-N,N-dimethylethenamine |
InChI |
InChI=1S/C7H13N/c1-6(8(2)3)7-4-5-7/h7H,1,4-5H2,2-3H3 |
InChI-Schlüssel |
CHMADQYXPVJRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=C)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid](/img/structure/B8396905.png)
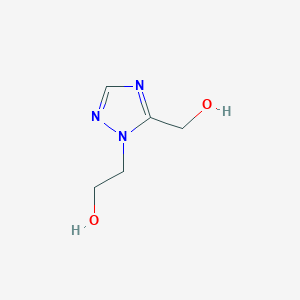
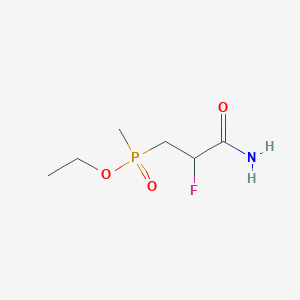
![3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine](/img/structure/B8396920.png)
![6-(4-Methyl-pyridin-3-yl)-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one](/img/structure/B8396936.png)
